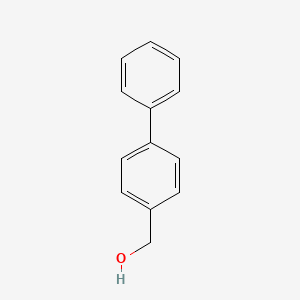

4-Bifenilmetanol

Descripción general

Descripción

Biphenyl-4-methanol acts as monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H and copolymerisation of ε -caprolactone and TMC.

Aplicaciones Científicas De Investigación

Iniciador de Síntesis de Polímeros

El 4-Bifenilmetanol actúa como un iniciador alcohólico monofuncional en los procesos de polimerización. Se utiliza particularmente durante la polimerización por apertura de anillo del carbonato de trimetileno (TMC) y la copolimerización de ε-caprolactona y TMC . Esta aplicación es crucial en la creación de polímeros biodegradables para uso médico, como suturas quirúrgicas, sistemas de administración de fármacos y andamios de ingeniería de tejidos.

Reactivo de Química Analítica

En química analítica, el this compound se utiliza como reactivo para la determinación cuantitativa de alquil-litio . Esta aplicación es significativa en la síntesis y el estudio de compuestos organolíticos, que se utilizan ampliamente como iniciadores en la polimerización y como reactivos en la síntesis de productos químicos finos.

Ciencia de Materiales

El papel del this compound en la ciencia de los materiales incluye su uso como bloque de construcción orgánico. Su estructura de bifenilo es valiosa para crear moléculas complejas con propiedades específicas, como mayor rigidez o estabilidad térmica, que son esenciales en materiales como cristales líquidos y plásticos de alto rendimiento .

Ciencia Ambiental

Si bien no se citan aplicaciones específicas del this compound en la ciencia ambiental, los compuestos relacionados como los bisfenoles se estudian ampliamente por su impacto ambiental. El this compound podría estar potencialmente involucrado en la investigación relacionada con la degradación de compuestos similares o en el desarrollo de materiales respetuosos con el medio ambiente .

Investigación en Bioquímica

El this compound puede estar involucrado en la investigación en bioquímica, particularmente en el estudio de derivados de poliacrilato fluorescentes. Estos derivados tienen aplicaciones en bioimagen y sensores debido a sus propiedades de emisión UV-verde, que se pueden rastrear hasta las características estructurales del this compound .

Aplicaciones Industriales

En entornos industriales, el this compound es un producto químico valioso por sus propiedades de solubilidad y su papel como intermedio en la síntesis de otros productos químicos. También se utiliza en la producción de ciertos polímeros y recubrimientos, contribuyendo a la fabricación de una variedad de productos .

Mecanismo De Acción

Safety and Hazards

4-Biphenylmethanol is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future demand for 4-Biphenylmethanol is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . The ability to adjust and come up with new ideas are crucial factors for achieving success in the 4-Biphenylmethanol market .

Relevant Papers A paper titled “Thermochemistry of 2- and 4-biphenylmethanol” provides some insights into the thermochemical properties of 4-Biphenylmethanol .

Análisis Bioquímico

Biochemical Properties

4-Biphenylmethanol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the cytochrome P450 monooxygenase enzyme CYP101B1, which efficiently and selectively oxidizes biphenyl derivatives . This interaction highlights the compound’s potential as a substrate in enzymatic reactions, where it undergoes oxidation to form various products. Additionally, 4-Biphenylmethanol acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate, catalyzed by methanesulfonic acid .

Cellular Effects

4-Biphenylmethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is primarily mediated through its interactions with specific enzymes and proteins. For instance, the oxidation of 4-Biphenylmethanol by CYP101B1 can lead to the generation of reactive oxygen species (ROS), which in turn can affect cellular signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of 4-Biphenylmethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with CYP101B1 results in the selective oxidation of its methyl group, leading to the formation of hydroxylated products Furthermore, 4-Biphenylmethanol’s role as an initiator in polymerization reactions involves the activation of the hydroxymethyl group, which facilitates the ring-opening of trimethylene carbonate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Biphenylmethanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that 4-Biphenylmethanol can maintain its activity in in vitro and in vivo settings, although its effects on cellular function may diminish over time due to gradual degradation and the formation of by-products.

Dosage Effects in Animal Models

The effects of 4-Biphenylmethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in biochemical studies . At higher doses, 4-Biphenylmethanol can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

4-Biphenylmethanol is involved in various metabolic pathways, including its oxidation by cytochrome P450 enzymes The compound’s metabolism involves the hydroxylation of its methyl group, leading to the formation of hydroxylated derivatives

Transport and Distribution

Within cells and tissues, 4-Biphenylmethanol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes . Additionally, its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport and accumulation.

Subcellular Localization

The subcellular localization of 4-Biphenylmethanol is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments

Propiedades

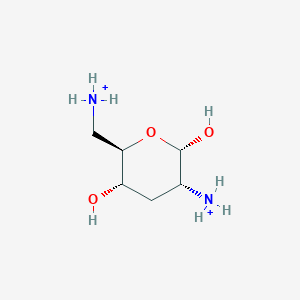

IUPAC Name |

(4-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCHZLOJGKSWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075234 | |

| Record name | 4-Biphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-91-9 | |

| Record name | [1,1′-Biphenyl]-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BIPHENYLMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-BIPHENYLMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Biphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)

![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)